molecular formula C11H24N2 B160292 (1-Aminomethyl-cyclohexyl)-diethyl-amine CAS No. 131466-47-2

(1-Aminomethyl-cyclohexyl)-diethyl-amine

Cat. No.: B160292
CAS No.: 131466-47-2
M. Wt: 184.32 g/mol
InChI Key: FNFZQQDMUXFKDE-UHFFFAOYSA-N
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Description

(1-Aminomethyl-cyclohexyl)-diethyl-amine is a chemical compound that belongs to the class of amines It is characterized by the presence of an aminomethyl group attached to a cyclohexyl ring, which is further substituted with two ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Aminomethyl-cyclohexyl)-diethyl-amine can be achieved through several methods. One common approach involves the reaction of cyclohexylmethylamine with diethylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1-Aminomethyl-cyclohexyl)-diethyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce cyclohexylamines. Substitution reactions can lead to a variety of substituted cyclohexyl derivatives.

Scientific Research Applications

(1-Aminomethyl-cyclohexyl)-diethyl-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor to pharmacologically active compounds.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which (1-Aminomethyl-cyclohexyl)-diethyl-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Gabapentin: A similar compound with an aminomethyl-cyclohexyl structure, used as an anticonvulsant and analgesic.

    Pregabalin: Another related compound with similar pharmacological properties, used to treat neuropathic pain and epilepsy.

Uniqueness

(1-Aminomethyl-cyclohexyl)-diethyl-amine is unique due to its specific substitution pattern and the presence of diethyl groups. This structural difference can lead to distinct chemical and biological properties compared to other similar compounds. Its unique structure may also result in different reactivity and interactions with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(aminomethyl)-N,N-diethylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-3-13(4-2)11(10-12)8-6-5-7-9-11/h3-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFZQQDMUXFKDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1(CCCCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429302
Record name 1-(Aminomethyl)-N,N-diethylcyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131466-47-2
Record name 1-(Diethylamino)cyclohexanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131466-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Aminomethyl)-N,N-diethylcyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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